Cas no 110287-72-4 (trans-5-methylpiperidine-3-carboxylic acid)

Technical Introduction: trans-5-Methylpiperidine-3-carboxylic Acid trans-5-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a carboxyl group at the 3-position and a methyl substituent at the 5-position in a trans configuration. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules and chiral ligands. Its rigid bicyclic structure and functional groups enable selective modifications, making it valuable for stereocontrolled reactions. The trans configuration enhances stability and influences stereochemical outcomes in synthesis. Available in high purity, it is suitable for applications requiring precise regio- and stereoselectivity.
trans-5-methylpiperidine-3-carboxylic acid structure
110287-72-4 structure
Product Name:trans-5-methylpiperidine-3-carboxylic acid
CAS No:110287-72-4
MF:C7H13NO2
MW:143.183622121811
CID:4680061
PubChem ID:13658610
Update Time:2025-10-28

trans-5-methylpiperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • SB12834
    • (3S,5S)-5-methylpiperidine-3-carboxylicacid
    • (3S,5S)-5-methylpiperidine-3-carboxylic acid
    • trans-5-methylpiperidine-3-carboxylic acid
    • Inchi: 1S/C7H13NO2/c1-5-2-6(7(9)10)4-8-3-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
    • InChI Key: CBDSIHCOUDRMMA-WDSKDSINSA-N
    • SMILES: OC([C@@H]1CNC[C@@H](C)C1)=O

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.3
  • XLogP3: -2

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-100mg
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
100mg
¥2015.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-250mg
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
250mg
¥3220.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-500mg
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
500mg
¥5366.0 2024-04-26
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PB08147-1g
trans-5-methylpiperidine-3-carboxylic acid
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1g
¥8042.0 2024-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-100.0mg
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
100.0mg
¥2015.0000 2025-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-250.0mg
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
250.0mg
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PB08147-500.0mg
trans-5-methylpiperidine-3-carboxylic acid
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500.0mg
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-1.0g
trans-5-methylpiperidine-3-carboxylic acid
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¥8042.0000 2025-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-100MG
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
100MG
¥ 2,052.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08147-250MG
trans-5-methylpiperidine-3-carboxylic acid
110287-72-4 95%
250MG
¥ 3,280.00 2023-04-04

trans-5-methylpiperidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:110287-72-4)trans-5-methylpiperidine-3-carboxylic acid
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Quantity:100.0mg/250.0mg/500.0mg/1.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):253.0/404.0/672.0/1008.0
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trans-5-methylpiperidine-3-carboxylic acid Related Literature

Additional information on trans-5-methylpiperidine-3-carboxylic acid

Professional Introduction to trans-5-Methylpiperidine-3-Carboxylic Acid (CAS No. 110287-72-4)

trans-5-Methylpiperidine-3-carboxylic acid, chemically designated as CAS No. 110287-72-4, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the piperidine family, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The presence of a methyl group at the 5-position and a carboxylic acid functionality at the 3-position imparts unique chemical and pharmacological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The structural configuration of trans-5-methylpiperidine-3-carboxylic acid is crucial for its applications in medicinal chemistry. The trans configuration ensures optimal spatial orientation of substituents, which can influence binding affinity and metabolic stability in drug candidates. This compound has garnered attention due to its role as a building block in the development of novel therapeutic agents targeting neurological and cardiovascular disorders.

In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of trans-5-methylpiperidine-3-carboxylic acid. Modern techniques such as catalytic hydrogenation and asymmetric synthesis have been employed to enhance yield and purity, making it more accessible for industrial applications. These improvements align with the broader trend in pharmaceutical manufacturing towards greener and more sustainable processes.

One of the most compelling areas of research involving trans-5-methylpiperidine-3-carboxylic acid is its application in the development of central nervous system (CNS) drugs. Piperidine derivatives are known for their potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. The carboxylic acid moiety provides a site for further functionalization, allowing chemists to design molecules with specific pharmacological profiles. For instance, modifications at the 3-position can introduce polar groups that enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy.

Recent studies have highlighted the utility of trans-5-methylpiperidine-3-carboxylic acid in the synthesis of serotonin receptor modulators. Serotonin receptors play a pivotal role in mood regulation, anxiety disorders, and neurodegenerative diseases. By incorporating this piperidine scaffold into drug candidates, researchers have identified compounds with promising antidepressant and anxiolytic properties. The structural flexibility of trans-5-methylpiperidine-3-carboxylic acid allows for the creation of diverse analogs, each with tailored biological activities.

The compound's significance extends beyond CNS applications. It has been explored as an intermediate in the synthesis of cardiovascular drugs, where piperidine derivatives exhibit vasodilatory effects by interacting with potassium channels. Additionally, its role in developing antiviral agents has been investigated, particularly in targeting enzymes involved in viral replication cycles. The versatility of trans-5-methylpiperidine-3-carboxylic acid underscores its importance as a versatile building block in medicinal chemistry.

From a synthetic chemistry perspective, trans-5-methylpiperidine-3-carboxylic acid offers unique challenges and opportunities. The nitrogen atom's coordination properties make it an excellent ligand for transition metals in catalytic reactions. For example, palladium-catalyzed cross-coupling reactions have been utilized to introduce aryl or heteroaryl groups at strategic positions within the piperidine ring. Such transformations expand the molecular diversity achievable with this scaffold, paving the way for novel drug discovery campaigns.

The pharmacokinetic profile of derivatives derived from trans-5-methylpiperidine-3-carboxylic acid is another area of active investigation. Researchers are focusing on optimizing solubility, stability, and metabolic clearance to enhance drug bioavailability and reduce side effects. Computational modeling techniques have been employed to predict how structural modifications will impact pharmacokinetic properties, enabling rational drug design approaches.

In conclusion,trans-5-methyl-piperidine-3-carboxylic acid (CAS No. 110287-72-4) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features and synthetic accessibility make it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for this compound,trans-5-methyl-piperidine-3-carboxylic acid will undoubtedly remain at the forefront of medicinal chemistry innovation.

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(CAS:110287-72-4)trans-5-methylpiperidine-3-carboxylic acid
A1028153
Purity:99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g
Price ($):253.0/404.0/672.0/1008.0
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